molecular formula C6H3ClIN3 B1149106 5-Chloro-3-iodo-1H-pyrazolo[3,4-B]pyridine CAS No. 1352395-64-2

5-Chloro-3-iodo-1H-pyrazolo[3,4-B]pyridine

Cat. No.: B1149106
CAS No.: 1352395-64-2
M. Wt: 279.465
InChI Key: NPNSPKVLIQNOMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine (C₆H₃ClIN₃, MW 279.47) is a halogenated pyrazolopyridine derivative. This heterocyclic compound belongs to the pyrazolo[3,4-b]pyridine class, a scaffold renowned for its pharmacological versatility, including kinase inhibition, antiviral activity, and roles in central nervous system therapeutics . The compound is synthesized via a two-step process: initial iodination of 5-chloro-1H-pyrazolo[3,4-b]pyridine, followed by protection with 4-methoxybenzyl chloride using NaH/DMF, yielding 83% isolated product . Its structure features a chlorine atom at position 5 and an iodine atom at position 3, making it a valuable intermediate for further functionalization in drug discovery .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazolo[3,4-b]pyridine Derivatives

Key Observations :

  • Halogenation Impact : The iodine atom in 5-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine enhances its reactivity in cross-coupling reactions compared to brominated analogs (e.g., 3-bromo-5-chloro derivative) .

Isomeric and Fused-Ring Pyrazolo Derivatives

Table 2: Structural Isomerism and Ring Fusion Effects

Compound Name Ring System Key Features Applications Reference
This compound Pyrazolo[3,4-b]pyridine Halogens at C3/C5 Kinase inhibitor synthesis
5-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine Pyrazolo[3,4-c]pyridine Isomeric ring fusion Unreported
Coumarino[4,3-d]pyrazolo[3,4-b]pyridine Fused coumarin-pyrazolo Extended π-conjugation Photodynamic therapy candidates
Thiopyrano-fused derivative Thiopyran-fused Sulfur-containing ring Anti-inflammatory

Key Observations :

  • Isomerism : The [3,4-b] vs. [3,4-c] ring fusion alters electronic distribution, impacting reactivity and binding affinity in biological targets .
  • Fused Systems : Coumarin or thiopyran fusion enhances lipophilicity and bioavailability, critical for CNS-targeting drugs .

Key Observations :

  • Microwave Assistance : Silica sulfuric acid under microwave irradiation reduces reaction time (20 minutes) while maintaining high yields (>85%) .
  • Ionic Liquids: FeCl₃ in [bmim][BF₄] achieves superior yields (75–90%) for pyrazolopyridinones, offering greener alternatives .

Biological Activity

5-Chloro-3-iodo-1H-pyrazolo[3,4-B]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a pyrazolo[3,4-B]pyridine core with chlorine and iodine substituents, which enhance its reactivity and potential interactions with biological systems. The following sections will detail the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

The structural formula of this compound is characterized by:

  • Chlorine at position 5
  • Iodine at position 3
  • A pyrazolo[3,4-B]pyridine core

These functional groups contribute to its unique reactivity profile and biological interactions.

Research indicates that compounds similar to this compound exhibit a range of biological activities through various mechanisms:

  • Kinase Inhibition : The compound has been identified as a potent inhibitor of TBK1 (TANK-binding kinase 1), with significant effects on downstream signaling pathways involved in immune response and cancer proliferation. For instance, a derivative showed an IC50 value of 0.2 nM against TBK1, demonstrating high selectivity and efficacy in inhibiting IFN signaling in immune cells .
  • Anticancer Activity : The compound has shown promise in targeting multiple cancer cell lines, including A172, U87MG, and A375. Studies have reported antiproliferative effects with micromolar concentrations . Additionally, it has been explored as an inhibitor for fibroblast growth factor receptors (FGFR), particularly in bladder cancer treatment .
  • Neuroprotective Effects : Some derivatives of the pyrazolo[3,4-B]pyridine scaffold have been investigated for their neuroprotective properties against neurodegeneration models .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be analyzed through SAR studies that correlate specific structural features with their biological effects. Key findings include:

  • Halogen Substituents : The presence of halogens (chlorine and iodine) at specific positions significantly influences the binding affinity to molecular targets.
  • Functional Groups : Variations in functional groups attached to the pyrazole core can modulate the compound's reactivity and selectivity towards different enzymes and receptors .

Comparative Analysis

A comparative analysis of related compounds highlights the unique properties of this compound:

Compound NameStructural FeaturesBiological Activity
5-Bromo-3-methylpyrazolo[3,4-b]pyridineBromine at position 5; methyl group at position 3Different binding affinities
6-ChloroquinazolinoneChlorine at position 6; quinazoline corePotent anticancer activity
2-AminoquinolineAmino group at position 2; quinoline coreSignificant antibacterial properties
4-IodopyrazoleIodine at position 4; simpler pyrazole structureRetains some bioactivity

Case Studies

Several case studies have investigated the biological activity of derivatives based on the pyrazolo[3,4-B]pyridine scaffold:

  • Inhibition of TBK1 : A study identified a series of pyrazolo[3,4-b]pyridine derivatives as potent TBK1 inhibitors. The lead compound demonstrated effective inhibition in cellular models relevant to immune response and cancer .
  • Anticancer Properties : Another research effort focused on synthesizing arylated derivatives that act as FGFR inhibitors for bladder cancer treatment. These compounds exhibited significant anticancer effects in vitro .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Chloro-3-iodo-1H-pyrazolo[3,4-B]pyridine?

The synthesis typically involves halogenation and functional group protection. A key method includes iodination of a chlorinated pyrazolopyridine precursor using N-iodosuccinimide (NIS) under reflux in solvents like acetonitrile or dichloromethane . For example, 5-chloro-1H-pyrazolo[3,4-b]pyridine can be iodinated at the 3-position using NIS, followed by protection with PMB-Cl (para-methoxybenzyl chloride) to stabilize reactive intermediates . Yield optimization often requires inert atmospheres (e.g., argon) and controlled temperature gradients.

Q. What characterization techniques are critical for confirming the structure of this compound?

  • Single-crystal X-ray diffraction : Provides definitive proof of molecular geometry, bond lengths (e.g., C–I ≈ 2.09 Å), and crystal packing (monoclinic system, space group P21/c) .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., chlorine at C5, iodine at C3) and coupling patterns. For example, pyridine protons resonate at δ 8.2–9.0 ppm .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 306.91) .

Q. How does the reactivity of the chlorine and iodine substituents influence derivatization?

The chlorine at C5 undergoes nucleophilic aromatic substitution (SNAr) with amines or alkoxides, while the iodine at C3 participates in cross-coupling reactions (e.g., Suzuki-Miyaura). For example, iodine can be replaced by aryl/heteroaryl groups via palladium catalysis . Reaction conditions (e.g., solvent polarity, catalyst loading) must be optimized to avoid competing side reactions.

Advanced Research Questions

Q. How do structural modifications impact biological activity in pyrazolopyridine analogs?

Substitution patterns directly affect target binding. For instance:

  • Halogen position : Moving iodine from C3 to C4 (as in 5-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine) reduces kinase inhibition efficacy due to steric clashes in the ATP-binding pocket .
  • Methyl groups : Adding a methyl at C1 enhances metabolic stability but may reduce solubility .
    SAR studies should combine in vitro assays (e.g., IC50 measurements against TRK kinases) with computational docking simulations .

Q. How should researchers address contradictions in reported biological data for similar compounds?

Discrepancies often arise from:

  • Purity variations : Impurities >5% can skew activity results. Use HPLC (≥99% purity) and orthogonal characterization (e.g., elemental analysis) .
  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer pH alter IC50 values. Standardize protocols across studies .

Q. What mechanistic insights guide the optimization of substitution reactions at the iodine site?

  • Oxidative addition efficiency : Bulky ligands (e.g., XPhos) improve Pd-catalyzed coupling yields by stabilizing Pd(0) intermediates .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may promote dehalogenation. Monitor via TLC or LC-MS .

Q. How can crystallographic data inform molecular interaction studies?

Crystal structures reveal:

  • Hydrogen bonding : Pyridine N1 often interacts with Lys residues in kinase domains .
  • Halogen bonding : The iodine atom forms non-covalent interactions with carbonyl oxygens (distance ≈ 3.3 Å), critical for target engagement .

Q. What methodologies are used to assess the compound’s potential as a kinase inhibitor?

  • In vitro kinase assays : Measure inhibition of TRKA/B/C using ADP-Glo™ kits .
  • Cellular assays : Evaluate anti-proliferative effects in cancer lines (e.g., KM12 colon carcinoma) with dose-response curves (1 nM–10 µM) .
  • Selectivity profiling : Screen against a panel of 100+ kinases to identify off-target effects .

Q. How can AI-driven retrosynthetic tools aid in designing novel derivatives?

AI platforms (e.g., Template_relevance Reaxys) predict feasible routes by mining reaction databases. For example:

  • Prioritize one-step iodination over multi-step sequences .
  • Suggest alternative protecting groups (e.g., Boc instead of PMB) for better deprotection yields .

Q. What strategies differentiate isomers like this compound from its 4-iodo analog?

  • NMR coupling constants : J values for adjacent protons differ due to altered electronic environments .
  • X-ray crystallography : Compare unit cell parameters (e.g., a = 8.87 Å vs. 9.12 Å in analogs) .
  • Computational modeling : DFT calculations predict distinct electrostatic potential maps for isomers .

Methodological Notes for Handling

  • Air-sensitive intermediates : Use Schlenk lines or gloveboxes for reactions involving NIS or Pd catalysts .
  • Crystallization : Grow single crystals via slow vapor diffusion (e.g., hexane into DCM) .

Properties

IUPAC Name

5-chloro-3-iodo-2H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClIN3/c7-3-1-4-5(8)10-11-6(4)9-2-3/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNSPKVLIQNOMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NNC(=C21)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40737868
Record name 5-Chloro-3-iodo-2H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40737868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352395-64-2
Record name 5-Chloro-3-iodo-2H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40737868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.